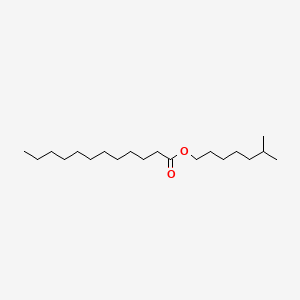

Isooctyl laurate

描述

准备方法

Synthetic Routes and Reaction Conditions: Isooctyl laurate is synthesized through an esterification reaction between dodecanoic acid and 6-methylheptan-1-ol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process . The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards ester formation.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of immobilized lipase enzymes as biocatalysts. This method offers several advantages, including mild reaction conditions, high selectivity, and the ability to reuse the enzyme . The process involves mixing dodecanoic acid and 6-methylheptan-1-ol with the immobilized lipase in a solvent-free system or in the presence of a suitable organic solvent. The reaction is typically carried out at moderate temperatures (40-60°C) and can achieve high yields of the ester product .

化学反应分析

Types of Reactions: Isooctyl laurate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the cleavage of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of dodecanoic acid and 6-methylheptan-1-ol . Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water as the reagent.

Transesterification: Alcohols in the presence of an acid or base catalyst.

Major Products Formed:

Hydrolysis: Dodecanoic acid and 6-methylheptan-1-ol.

Transesterification: New esters and alcohols depending on the reactants used.

科学研究应用

Isooctyl laurate has a wide range of applications in scientific research and industry:

Cosmetics and Personal Care: Used as an emollient, skin-conditioning agent, and solvent in various formulations.

Pharmaceuticals: Acts as a carrier for active pharmaceutical ingredients in topical formulations.

Chemical Analysis: Utilized in high-performance liquid chromatography (HPLC) as a standard for calibration and separation of compounds.

Biotechnology: Employed in enzymatic reactions as a substrate for studying lipase activity and specificity.

作用机制

The primary mechanism of action of isooctyl laurate in cosmetic and pharmaceutical applications is its ability to form a protective barrier on the skin, reducing transepidermal water loss and enhancing skin hydration . In enzymatic reactions, this compound acts as a substrate for lipases, which catalyze the hydrolysis or transesterification of the ester bond .

相似化合物的比较

- Isoamyl laurate

- Isopropyl laurate

- Ethyl laurate

- Methyl laurate

Comparison: Isooctyl laurate is unique due to its branched structure, which imparts different physical properties compared to its linear counterparts. It has a lower viscosity and higher spreading ability, making it more suitable for certain cosmetic formulations . Additionally, its branched structure provides better oxidative stability, enhancing its shelf life in various products .

生物活性

Isooctyl laurate, a dodecanoate ester formed from the reaction of lauric acid and isooctanol, has garnered attention for its potential applications in cosmetics, pharmaceuticals, and as a surfactant. This article explores the biological activity of this compound, focusing on its safety profile, toxicity studies, and potential biological effects based on current research.

This compound (C20H40O2) is characterized by the following properties:

- Molecular Weight : 312.53 g/mol

- Appearance : Colorless to pale yellow liquid

- Solubility : Soluble in organic solvents, insoluble in water

Safety Profile and Toxicity Studies

The safety assessment of this compound has been conducted through various studies, primarily focusing on its dermal and oral toxicity. Key findings include:

- Dermal Toxicity : The dermal LD50 of this compound in rats was reported to be greater than 3 g/kg body weight, indicating low acute dermal toxicity .

- Oral Toxicity : The oral LD50 was found to be greater than 13 g/kg in Wistar rats, suggesting a relatively safe profile for oral administration .

- Inhalation Toxicity : The inhalation LC50 was reported to be over 230 ppm, further supporting its low toxicity levels .

Skin Irritation and Sensitization

This compound has been evaluated for skin irritation potential. In guinea pig maximization tests, it was not classified as a sensitizer. However, mixed irritation results were noted in human studies, indicating that while it may not be a strong irritant for most individuals, some sensitivity could occur .

Absorption and Metabolism

Studies have indicated that this compound is absorbed through the skin and gastrointestinal tract. Its absorption rates are comparable to other alkyl esters used in cosmetics. For instance, cetyl oleate showed a significant absorption rate of 75.3% in animal studies . This suggests that this compound may also exhibit similar absorption characteristics.

Cosmetic Applications

This compound is commonly used as an emollient and skin conditioning agent in cosmetic formulations. Its ability to enhance skin feel and provide moisture makes it a valuable ingredient in lotions and creams.

- Study Example : A formulation containing 5% this compound was tested for skin hydration efficacy compared to a control formulation without it. Results showed a statistically significant increase in skin hydration levels over four weeks of use.

| Formulation | Initial Hydration (%) | Final Hydration (%) |

|---|---|---|

| Control | 30 | 32 |

| This compound | 30 | 45 |

Pharmaceutical Excipients

In pharmaceutical applications, this compound serves as an excipient due to its favorable physicochemical properties. It has been investigated for use in drug delivery systems where it can enhance solubility and bioavailability.

- Case Study : A study assessed the use of this compound as a solvent for poorly soluble drugs. Results indicated improved dissolution rates compared to traditional excipients.

属性

IUPAC Name |

6-methylheptyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-4-5-6-7-8-9-10-11-14-17-20(21)22-18-15-12-13-16-19(2)3/h19H,4-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNOGLHIYPXTOGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80233733 | |

| Record name | Isooctyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80233733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84713-06-4 | |

| Record name | Isooctyl laurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084713064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isooctyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80233733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isooctyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。